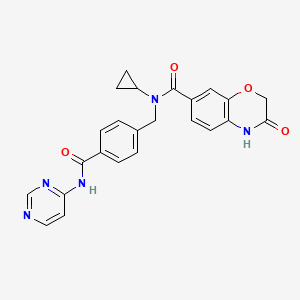

UNC6934

Descripción

Propiedades

Fórmula molecular |

C24H21N5O4 |

|---|---|

Peso molecular |

443.5 g/mol |

Nombre IUPAC |

N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |

Clave InChI |

KOZGEDUWAQFVAV-UHFFFAOYSA-N |

SMILES |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |

SMILES canónico |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

UNC6934; UNC-6934; UNC 6934 |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of UNC6934

This guide provides a detailed examination of this compound, a potent and selective chemical probe for the N-terminal PWWP domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). We will explore its molecular mechanism, binding characteristics, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a high-affinity antagonist of the NSD2-PWWP1 domain.[1][2] NSD2 is the primary methyltransferase responsible for histone H3 lysine 36 dimethylation (H3K36me2), a mark associated with active gene transcription.[3][4] The NSD2 protein contains several chromatin "reader" domains, including the PWWP1 domain, which recognizes and binds to H3K36me2-marked nucleosomes, thereby stabilizing NSD2 on chromatin.[3]

The core mechanism of this compound involves its direct binding to the conserved aromatic cage within the NSD2-PWWP1 domain. This aromatic cage is the structural feature responsible for recognizing the H3K36me2 mark. By occupying this canonical binding pocket, this compound physically obstructs the interaction between the PWWP1 domain and its histone mark on the nucleosome.

A critical aspect of this compound's mechanism is that it does not inhibit the catalytic SET domain of NSD2. Consequently, it does not alter global levels of H3K36me2. Instead, its primary effect is the disruption of the PWWP1-chromatin interaction, which leads to a distinct cellular phenotype: the relocalization and accumulation of the NSD2 protein within the nucleolus. This effect phenocopies NSD2 protein isoforms that lack the PWWP1 domain, which are found in certain multiple myeloma translocations.

Due to its specific targeting of a reader domain, this compound has served as a valuable tool for dissecting the non-catalytic functions of NSD2 and as a warhead for developing targeted protein degraders (PROTACs) that induce the degradation of NSD2.

Caption: Mechanism of this compound action on NSD2 localization.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various biochemical and cellular assays.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Method | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 91 ± 8 nM | In vitro | |

| Surface Plasmon Resonance (SPR) | 80 ± 18 nM | In vitro | ||

| Surface Plasmon Resonance (SPR) | 80 nM | In vitro | ||

| Inhibitory Concentration (IC50) | AlphaScreen (PWWP1/H3K36me2 disruption) | 104 ± 13 nM | In vitro | |

| NanoBRET PPI Assay | 1.23 ± 0.25 µM | U2OS Cells | ||

| NanoBRET Assay | 1.09 ± 0.23 µM | U2OS Cells |

Table 2: Selectivity Profile of this compound

| Target Family | Assay | Results | Reference |

| PWWP Domains | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 over 15 other human PWWP domains. | |

| Methyltransferases | In vitro panel screen | No inhibition of 33 methyltransferases, including NSD1, NSD2, NSD3, and SETD2. | |

| CNS Receptors/Transporters | In vitro panel screen (90 targets) | Only significant off-target was the human sodium-dependent serotonin transporter (Ki = 1.4 ± 0.8 µM). |

Key Experimental Protocols

The characterization of this compound relies on several key methodologies to establish its binding kinetics, cellular activity, and structural interactions.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for determining the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.

-

Immobilization: Recombinant NSD2-PWWP1 protein is immobilized onto the surface of a sensor chip (e.g., Biacore CM5).

-

Analyte Preparation: this compound is prepared in a series of concentrations in a suitable running buffer. A buffer-only (zero concentration) sample is used for baseline subtraction.

-

Binding Measurement: The prepared this compound solutions are injected sequentially over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Dissociation: After each injection, running buffer is flowed over the chip to measure the dissociation of the this compound-PWWP1 complex.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding and bulk refractive index changes. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cellular Target Engagement via NanoBRET Assay

This protocol describes a general method for measuring the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.

-

Cell Preparation: U2OS cells are co-transfected with two expression vectors: one encoding the NSD2-PWWP1 domain fused to a NanoLuciferase (Nluc) enzyme, and another encoding histone H3.3 fused to a HaloTag protein.

-

HaloTag Labeling: Transfected cells are incubated with a cell-permeable HaloTag ligand conjugated to a fluorescent reporter (e.g., NanoBRET 618).

-

Compound Treatment: The labeled cells are treated with a range of this compound concentrations for a specified incubation period (e.g., 4 hours). A vehicle control (e.g., DMSO) is also included.

-

BRET Measurement: The NanoLuciferase substrate (furimazine) is added to the cells. If the Nluc-PWWP1 and HaloTag-H3.3 proteins are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs from the donor (Nluc) to the acceptor (fluorophore).

-

Data Acquisition: The light emission at two wavelengths is measured simultaneously: one for the Nluc donor and one for the fluorescent acceptor.

-

Data Analysis: The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value is determined by plotting the BRET ratio against the this compound concentration and fitting the data to a dose-response curve. A decrease in the BRET signal indicates disruption of the protein-protein interaction.

Confocal Microscopy for NSD2 Localization

This protocol details the visualization of this compound's effect on the subcellular localization of endogenous NSD2.

-

Cell Culture and Treatment: U2OS cells are seeded on glass coverslips. The following day, they are treated with either DMSO (vehicle control) or a working concentration of this compound (e.g., 5 µM) for 4 hours.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Immunofluorescence Staining: Cells are incubated with a primary antibody against NSD2. Following washes, they are incubated with a fluorescently-labeled secondary antibody. To visualize the nucleolus, a co-stain with an antibody against a nucleolar marker like fibrillarin or nucleolin can be performed.

-

DNA Staining and Mounting: The cell nuclei are counterstained with a DNA dye such as Hoechst 33342. The coverslips are then mounted onto microscope slides.

-

Imaging: Images are acquired using a confocal microscope. Z-stacks are often captured to allow for a three-dimensional reconstruction of the cells.

-

Image Analysis: The fluorescence intensity and localization of the NSD2 signal are analyzed. Colocalization analysis (e.g., using Pearson's Correlation Coefficient) between the NSD2 signal and the nucleolar marker is performed to quantify the degree of NSD2 accumulation in the nucleolus.

Caption: Workflow for analyzing cellular NSD2 localization.

References

UNC6934: A Potent and Selective Chemical Probe for Interrogating the NSD2-PWWP1 Chromatin Reader Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC6934, a first-in-class chemical probe targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in oncogenesis, particularly in multiple myeloma and acute lymphoblastic leukemia, through its catalytic activity of dimethylating histone H3 at lysine 36 (H3K36me2). This compound offers a powerful tool to dissect the non-enzymatic functions of NSD2 by specifically antagonizing the H3K36me2 "reader" function of its PWWP1 domain. This document details the biochemical and cellular activity of this compound, its selectivity profile, and its mechanism of action. Furthermore, it provides detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to facilitate its use in research and drug discovery.

Introduction

The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator.[1][2] Its primary enzymatic function is the dimethylation of H3K36, a histone mark associated with active gene transcription.[1][3] Aberrant NSD2 activity, often due to chromosomal translocation t(4;14) in multiple myeloma or activating mutations in acute lymphoblastic leukemia, leads to global changes in chromatin methylation, driving oncogenesis.[1]

Beyond its catalytic SET domain, NSD2 possesses several chromatin-reading modules, including two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains and five Plant Homeodomain (PHD) fingers. The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2/me3, an interaction that is crucial for stabilizing NSD2 on chromatin. This "reading" function is distinct from the "writing" function of the SET domain and presents an alternative avenue for therapeutic intervention.

This compound is a potent and selective small-molecule antagonist of the NSD2-PWWP1 domain. It was developed to specifically disrupt the interaction between PWWP1 and its cognate histone mark, H3K36me2. This allows for the targeted investigation of the biological roles of this reader domain, independent of NSD2's methyltransferase activity. This guide serves as a technical resource for researchers utilizing this compound to explore NSD2 biology and its implications in disease.

Data Presentation

Table 1: In Vitro Biochemical Activity of this compound

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 ± 8 nM | |

| AlphaScreen | NSD2-PWWP1 vs. H3K36me2 nucleosomes | IC50 | 104 ± 13 nM | |

| AlphaScreen | full-length NSD2 vs. H3K36me2 nucleosomes (in the presence of salmon sperm DNA) | IC50 | 78 ± 29 nM |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| NanoBRET Protein-Protein Interaction Assay | U2OS | EC50 | 1.23 ± 0.25 µM |

Table 3: Selectivity Profile of this compound

| Assay Type | Target Panel | Result | Reference |

| Differential Scanning Fluorimetry (DSF) | 15 other human PWWP domains | No significant stabilization observed at 100 µM | |

| Enzymatic Assay | Panel of 33 methyltransferases (including NSD1, NSD2, NSD3, and SETD2) | No significant inhibition observed | |

| Radioligand Binding Assay | Panel of 90 CNS receptors, channels, and transporters | Only significant off-target at 10 µM was the human sodium-dependent serotonin transporter (Ki = 1.4 ± 0.8 µM) |

Table 4: Properties of the Negative Control Compound UNC7145

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Binding | No appreciable binding up to 20 µM | |

| AlphaScreen | full-length NSD2 vs. H3K36me2 nucleosomes | IC50 | 5.1 ± 1 µM | |

| NanoBRET Protein-Protein Interaction Assay | U2OS | Activity | Inactive |

Mechanism of Action

This compound functions by directly competing with H3K36me2 for binding to the aromatic cage of the NSD2-PWWP1 domain. This aromatic cage is a conserved structural feature in methyl-lysine reader domains that recognizes the methylated lysine residue. X-ray crystallography has confirmed that this compound occupies this canonical H3K36me2-binding pocket.

By disrupting the NSD2-PWWP1-H3K36me2 interaction, this compound leads to a partial disengagement of NSD2 from chromatin. A key cellular phenotype resulting from this compound treatment is the accumulation of endogenous NSD2 in the nucleolus. This phenocopies the localization defects observed in multiple myeloma cells with NSD2 translocations that result in protein isoforms lacking the PWWP1 domain. This suggests a model where the reader domains of NSD2 act cooperatively to maintain its localization at chromatin and prevent its sequestration in the nucleolus. Importantly, this compound does not directly inhibit the catalytic activity of the NSD2 methyltransferase domain.

Caption: this compound competitively binds to the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2 on chromatin and causing NSD2 to relocalize to the nucleolus.

Experimental Protocols

Surface Plasmon Resonance (SPR)

This protocol is adapted from studies characterizing the binding of this compound to the NSD2-PWWP1 domain.

Objective: To determine the binding affinity (Kd) of this compound for NSD2-PWWP1.

Materials:

-

Biacore T200 instrument (GE Healthcare)

-

SA sensor chip

-

Biotinylated NSD2-PWWP1 protein

-

HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20)

-

This compound and UNC7145 (negative control) dissolved in 100% DMSO

-

Running buffer: HBS-EP with 0.5% DMSO

Procedure:

-

Immobilize the biotinylated NSD2-PWWP1 domain onto one flow cell of a streptavidin-conjugated SA chip to a level of approximately 5,000-6,000 response units (RU). Leave a second flow cell empty for reference subtraction.

-

Prepare a dilution series of this compound in running buffer. A typical starting concentration is 2 µM, followed by a 1:3 serial dilution to yield at least five concentrations.

-

Perform the binding analysis at 20°C using a single-cycle kinetic method.

-

Inject the this compound dilutions sequentially over the flow cells at a flow rate of 75 µL/min with a contact time of 60 seconds and a dissociation time of 120 seconds.

-

Regenerate the sensor chip surface between cycles according to the manufacturer's instructions.

-

Subtract the reference flow cell data from the active flow cell data.

-

Analyze the resulting sensorgrams using the Biacore evaluation software, fitting the data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

AlphaScreen Assay

This protocol is for assessing the ability of this compound to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.

Objective: To determine the IC50 of this compound for the NSD2-PWWP1-H3K36me2 interaction.

Materials:

-

His-tagged NSD2-PWWP1 or full-length NSD2

-

Biotinylated semi-synthetic designer nucleosomes containing H3K36me2 (dNucs)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound and UNC7145 dissolved in DMSO

-

384-well ProxiPlate (PerkinElmer)

-

EnVision plate reader or similar instrument capable of AlphaScreen detection

Procedure:

-

Prepare a dilution series of this compound in assay buffer containing a final DMSO concentration of 1%.

-

In a 384-well plate, add the NSD2 protein (final concentration in the low nM range, to be optimized) and the H3K36me2 dNucs (final concentration in the low nM range, to be optimized).

-

Add the this compound dilutions to the wells. Include DMSO-only controls for 100% activity and buffer-only controls for 0% activity.

-

For assays with full-length NSD2, salmon sperm DNA can be included at 2 µg/mL to reduce non-specific DNA interactions.

-

Incubate the plate at room temperature for 30-60 minutes.

-

In subdued light, add a mixture of Streptavidin-Donor beads and Nickel Chelate-Acceptor beads to each well (final concentration of ~20 µg/mL each).

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an EnVision reader.

-

Normalize the data to the DMSO controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Protein-Protein Interaction (PPI) Assay

This cellular assay measures the target engagement of this compound in live cells.

Objective: To determine the EC50 of this compound for disrupting the NSD2-PWWP1-Histone H3 interaction in cells.

Materials:

-

U2OS cells

-

Plasmids for expressing NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand (Promega)

-

NanoBRET™ Nano-Glo® Substrate (Promega)

-

White, 96-well assay plates

-

Luminometer with 450 nm and >610 nm emission filters

Procedure:

-

Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids at a 1:10 ratio.

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a final concentration of 100 nM and incubate at 37°C for 30 minutes.

-

Prepare a serial dilution of this compound in Opti-MEM.

-

Plate the cells in a white 96-well plate and add the this compound dilutions.

-

Incubate the plate at 37°C for 4 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate to each well.

-

Read the luminescence at 450 nm (donor) and >610 nm (acceptor) within 10 minutes.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Normalize the data and fit the dose-response curve to determine the EC50 value.

Caption: A typical experimental workflow for characterizing a chemical probe like this compound, from in vitro binding to cellular activity and structural studies.

Conclusion

This compound is a high-quality chemical probe for the NSD2-PWWP1 domain, characterized by its high potency, excellent selectivity, and demonstrated on-target engagement in cells. It serves as an invaluable tool for dissecting the biological functions of this chromatin reader domain, which are distinct from the catalytic activity of NSD2. The availability of a well-characterized, structurally similar negative control, UNC7145, further enhances its utility and allows for rigorous experimental design. This technical guide provides the necessary information and protocols for researchers to effectively employ this compound in their studies to further unravel the complexities of NSD2 biology and its role in cancer.

References

Understanding UNC6934: A Technical Guide to its Function in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

UNC6934 is a potent and selective chemical probe that serves as a critical tool for investigating the epigenetic functions of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is an antagonist of the N-terminal PWWP domain (PWWP1) of NSD2.[1][2][3] NSD2 is a histone methyltransferase responsible for the dimethylation of lysine 36 on histone H3 (H3K36me2), a mark associated with active gene transcription.[2][4] The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to the H3K36me2 mark, anchoring the NSD2 protein to chromatin.

This compound functions by occupying the canonical H3K36me2-binding pocket of the NSD2-PWWP1 domain. This direct binding competitively inhibits the interaction between the PWWP1 domain and H3K36me2-marked nucleosomes. A significant consequence of this disruption is the altered subcellular localization of the NSD2 protein. Treatment with this compound causes the endogenous NSD2 to accumulate in the nucleolus, which phenocopies the localization defects observed in NSD2 protein isoforms that lack the PWWP1 domain due to translocations prevalent in multiple myeloma.

A closely related but inactive compound, UNC7145, serves as a negative control for experiments with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's binding affinity, cellular activity, and selectivity.

| Parameter | Value | Assay Type | Target/System | Reference |

| Binding Affinity | ||||

| Kd | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | |

| Kd | 91 ± 8 nM | Not Specified | NSD2-PWWP1 | |

| Cellular Activity | ||||

| IC50 | 1.09 ± 0.23 µM | NanoBRET Assay | Disruption of NSD2-PWWP1/H3K36me2 interaction in U2OS cells | |

| IC50 | 104 ± 13 nM | Not Specified | Disruption of NSD2-PWWP1/nucleosomal H3K36me2 interaction | |

| Recommended Cellular Concentration | Up to 10 µM (5 µM for longer incubations) | Cellular Assays | Various cell lines | |

| Selectivity | ||||

| Off-Target Inhibition (Ki) | 1.4 ± 0.8 µM | Radioligand Binding Assay | Human sodium-dependent serotonin transporter | |

| Selectivity Profile | Selective over 15 other human PWWP domains | Differential Scanning Fluorimetry (DSF) | Panel of human PWWP domains | |

| Methyltransferase Activity | No inhibition observed | Not Specified | Panel of 33 methyltransferases, including NSD1, NSD2, NSD3, and SETD2 |

Key Experimental Methodologies

Detailed protocols for the key experiments used to characterize this compound are outlined below.

1. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (NSD2-PWWP1). This change is proportional to the mass of the analyte bound to the ligand.

-

General Protocol:

-

Immobilize recombinant NSD2-PWWP1 protein onto the surface of a sensor chip.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, allowing for association.

-

Flow the running buffer over the chip to allow for dissociation.

-

Measure the changes in the SPR signal (response units) over time for each concentration.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

2. NanoBRET Assay for Cellular Target Engagement

-

Objective: To measure the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. In this case, NSD2 is fused to a NanoLuc luciferase (energy donor), and histone H3 is fused to a HaloTag that is labeled with a fluorescent probe (energy acceptor). If NSD2 and H3 are in close proximity (<10 nm), energy transfer occurs from the luciferase to the fluorophore, generating a BRET signal.

-

General Protocol:

-

Co-transfect U2OS cells with plasmids encoding for NanoLuc-NSD2 and HaloTag-H3.

-

Culture the cells and add the HaloTag-specific fluorescent ligand to label the histone H3.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control).

-

Add the NanoLuc substrate to initiate the luminescent reaction.

-

Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value.

-

3. Differential Scanning Fluorimetry (DSF) for Selectivity Profiling

-

Objective: To assess the selectivity of this compound by measuring its binding to a panel of other PWWP domain-containing proteins.

-

Principle: DSF measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. The binding of a ligand like this compound typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

-

General Protocol:

-

In a multiwell plate, prepare a reaction mixture for each protein to be tested, containing the protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control.

-

Place the plate in a real-time PCR instrument.

-

Gradually increase the temperature and monitor the fluorescence at each temperature increment.

-

Plot the fluorescence intensity versus temperature to generate a melting curve.

-

Determine the Tm for each protein in the presence and absence of this compound. A significant shift in Tm indicates binding.

-

Visualizing this compound's Role in Epigenetics

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on NSD2 localization.

Caption: Workflow for characterizing a chemical probe like this compound.

References

UNC6934: A Potent Chemical Probe Disrupting the NSD2-H3K36me2 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation.[1][2] NSD2 is the primary enzyme responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active gene transcription.[1][2][3] Dysregulation of NSD2 activity through overexpression, mutation, or chromosomal translocation is implicated in various cancers, notably multiple myeloma.

The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a key "reader" domain that recognizes and binds to the H3K36me2 mark, thereby anchoring the NSD2 complex to chromatin and facilitating its methyltransferase activity. The development of small molecules that can disrupt this protein-protein interaction (PPI) is a promising therapeutic strategy.

This technical guide focuses on UNC6934, a potent and selective chemical probe that targets the NSD2-PWWP1 domain. This compound binds to the aromatic cage of NSD2-PWWP1, competitively inhibiting its interaction with H3K36me2. This document provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed protocols for key experimental assays used to study its activity.

Mechanism of Action of this compound

This compound acts as a competitive antagonist of the NSD2-PWWP1 domain's interaction with the H3K36me2 epigenetic mark. The PWWP1 domain contains a conserved aromatic cage that recognizes and binds the dimethylated lysine residue of H3K36. This compound was designed to fit into this binding pocket, thereby physically occluding the natural ligand.

The crystal structure of this compound in complex with NSD2-PWWP1 confirms that it occupies the canonical H3K36me2-binding pocket. By disrupting the NSD2-PWWP1-H3K36me2 interaction, this compound effectively disengages the NSD2 enzyme from its chromatin substrate, leading to a reduction in localized H3K36me2 levels and subsequent alterations in gene expression. Cellularly, treatment with this compound has been shown to induce the accumulation of endogenous NSD2 in the nucleolus, a phenotype that mirrors the localization of NSD2 isoforms lacking the PWWP1 domain found in multiple myeloma.

Quantitative Data

The binding affinity and inhibitory activity of this compound against the NSD2-PWWP1 domain have been characterized using various biophysical and biochemical assays. The data is summarized in the tables below.

Table 1: Binding Affinity of this compound for NSD2-PWWP1

| Assay | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | Kd | 80 ± 18 nM | |

| Surface Plasmon Resonance (SPR) | Kd | 91 ± 8 nM |

Table 2: Inhibitory Activity of this compound

| Assay | Target Interaction | Parameter | Value | Reference |

| AlphaScreen | NSD2-PWWP1 with H3K36me2 nucleosomes | IC50 | 104 ± 13 nM | |

| AlphaScreen | Full-length NSD2 with H3K36me2 nucleosomes | IC50 | 78 ± 29 nM | |

| NanoBRET | NSD2-PWWP1 with Histone H3.3 in U2OS cells | EC50 | 1.23 ± 0.25 µM | |

| NanoBRET | NSD2-PWWP1 with H3K36me2 nucleosomes in U2OS cells | IC50 | 1.09 ± 0.23 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound with NSD2-PWWP1 are provided below.

Protein Expression and Purification of NSD2-PWWP1

-

Construct Generation : The DNA fragment encoding human NSD2-PWWP1 (amino acids 211-350) is subcloned into a pET28-MHL vector, which includes an N-terminal His6 tag.

-

Protein Expression : The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Terrific Broth at 37°C to an OD600 of 1.2-1.5. Protein expression is induced with 0.5 mM IPTG at 18°C for 16 hours.

-

Cell Lysis : The cell pellet is resuspended and lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 500 mM NaCl, and 5% glycerol. The lysate is clarified by centrifugation.

-

Affinity Chromatography : The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing 250 mM imidazole.

-

Size-Exclusion Chromatography : The eluted protein is further purified by gel filtration on a Superdex 200 column pre-equilibrated with 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 5% glycerol.

-

Purity Assessment : The purity of the protein fractions is assessed by SDS-PAGE.

Surface Plasmon Resonance (SPR)

-

Chip Preparation : A Biacore CM5 sensor chip is used. Biotinylated NSD2-PWWP1 is immobilized on the chip surface.

-

Analyte Preparation : this compound is serially diluted in running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Binding Analysis : The this compound dilutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time.

-

Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Reagent Preparation :

-

Acceptor Beads : Anti-His Acceptor beads are used to capture His-tagged NSD2-PWWP1.

-

Donor Beads : Streptavidin-coated Donor beads are used to bind biotinylated H3K36me2 histone peptides or nucleosomes.

-

Assay Buffer : A suitable buffer, for example, 25 mM HEPES (pH 7.5), 100 mM NaCl, and 0.1% BSA.

-

-

Assay Procedure :

-

A solution of His-tagged NSD2-PWWP1 is incubated with this compound at various concentrations.

-

Biotinylated H3K36me2 nucleosomes are added to the mixture.

-

Anti-His Acceptor beads are added and incubated.

-

Streptavidin Donor beads are added and incubated in the dark.

-

-

Signal Detection : The plate is read on an AlphaScreen-compatible plate reader. Excitation is at 680 nm, and emission is detected at 520-620 nm.

-

Data Analysis : The AlphaScreen signal is plotted against the this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

-

Cell Preparation : U2OS cells are co-transfected with two plasmids: one encoding a NanoLuc® luciferase-NSD2-PWWP1 fusion protein (donor) and another encoding a HaloTag®-Histone H3.3 fusion protein (acceptor).

-

Assay Plate Setup : The transfected cells are seeded into a multi-well plate.

-

Compound Treatment : The cells are treated with varying concentrations of this compound.

-

Labeling : A cell-permeable HaloTag® ligand fluorescently labeled with a suitable acceptor fluorophore (e.g., NanoBRET™ 618 Ligand) is added to the cells.

-

Substrate Addition : A NanoLuc® substrate is added to the wells to initiate the bioluminescent reaction.

-

Signal Detection : The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (fluorophore) emission wavelengths.

-

Data Analysis : The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The change in the BRET ratio is plotted against the this compound concentration to determine the EC50 or IC50 value.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation :

-

The purified NSD2-PWWP1 protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe.

-

Both the protein and the compound must be in the same buffer to minimize heats of dilution.

-

-

Titration : A series of small injections of this compound are made into the protein solution. The heat change associated with each injection is measured.

-

Data Acquisition : The raw data consists of a series of heat spikes corresponding to each injection.

-

Data Analysis : The integrated heat for each injection is plotted against the molar ratio of this compound to NSD2-PWWP1. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow: AlphaScreen Assay

References

Preliminary Investigation of UNC6934 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of Nuclear Receptor Binding SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[3][4] Overexpression of NSD2, often due to the t(4;14) chromosomal translocation, is a key oncogenic driver in approximately 15-20% of multiple myeloma cases and is also implicated in other cancers.[3] This guide provides a comprehensive overview of the preliminary investigations into this compound's activity in cancer cell lines, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as an antagonist of the NSD2-PWWP1 domain. It competitively binds to the aromatic cage of PWWP1, thereby disrupting its interaction with H3K36me2-marked nucleosomes. This disruption does not inhibit the catalytic SET domain of NSD2 but rather alters its subcellular localization, leading to an accumulation of NSD2 in the nucleolus. This phenocopies the localization of NSD2 isoforms that lack the PWWP1 domain, which are observed in multiple myeloma.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Notes | Cell Line |

| Binding Affinity (Kd) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | Direct binding to NSD2-PWWP1 domain. | - |

| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | Direct binding to NSD2-PWWP1 domain. | - |

| IC50 | 104 ± 13 nM | AlphaScreen | Disruption of NSD2-PWWP1 binding to H3K36me2-marked nucleosomes. | In vitro |

| EC50 | 1.23 ± 0.25 µM | NanoBRET PPI Assay | Cellular target engagement in live cells. | U2OS |

Table 1: In Vitro and Cellular Activity of this compound

It is important to note that preliminary studies have shown that this compound has minimal to no direct antiproliferative or cytotoxic effects on its own in various cancer cell lines at concentrations typically used for in vitro studies. For instance, in KMS11 and MM1.S multiple myeloma cell lines, treatment with this compound did not significantly affect cell proliferation. This is consistent with its mechanism of action, which involves altering protein localization rather than directly inhibiting a critical enzymatic activity for cell survival. However, this compound has served as a crucial chemical tool and a starting point for the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of NSD2.

| Cell Line | Cancer Type | Effect of this compound | Concentration |

| KMS11 | Multiple Myeloma | No significant change in proliferation. | Up to 10 µM |

| MM1.S | Multiple Myeloma | No significant change in proliferation. | Up to 10 µM |

| U2OS | Osteosarcoma | No significant cytotoxicity observed. | Up to 12.5 µM |

| HCT116 | Colorectal Carcinoma | No significant cytotoxicity observed. | Not specified |

| HEK293 | Embryonic Kidney | No significant cytotoxicity observed. | Not specified |

| HT1080 | Fibrosarcoma | No significant cytotoxicity observed. | Not specified |

| MCF7 | Breast Adenocarcinoma | No significant cytotoxicity observed. | Not specified |

Table 2: Summary of this compound's Effect on Cell Viability in Various Cancer Cell Lines

Signaling Pathway

NSD2 plays a crucial role in oncogenesis by altering the epigenetic landscape, leading to changes in gene expression that promote cancer cell survival and proliferation. Overexpressed NSD2 leads to a global increase in H3K36me2, which is associated with transcriptional activation. This altered methylation pattern can activate oncogenic pathways. In multiple myeloma, NSD2-mediated epigenetic changes have been shown to upregulate the expression of oncogenes such as c-MYC and to drive metabolic reprogramming through the PKCα/HK2 pathway.

Caption: NSD2 signaling pathway and the mechanism of this compound action.

Experimental Protocols

Cell Viability/Cytotoxicity Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell line viability using a tetrazolium-based assay (e.g., MTT or WST-8).

Caption: Workflow for a typical cell viability/cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

Reagent Addition: Add 10-20 µL of tetrazolium reagent (e.g., MTT at 5 mg/mL in PBS, or WST-8 solution) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for NSD2 and H3K36me2

This protocol outlines the procedure for detecting changes in NSD2 and global H3K36me2 levels in response to this compound treatment.

Detailed Methodology:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time (e.g., 72 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation:

-

Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the samples onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against NSD2 and H3K36me2 (and a loading control like β-actin or Histone H3) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Immunofluorescence for NSD2 Localization

This protocol describes how to visualize the subcellular localization of NSD2 in response to this compound treatment using immunofluorescence and confocal microscopy.

Detailed Methodology:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 4 hours).

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block with 1% BSA in PBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with an anti-NSD2 primary antibody overnight at 4°C.

-

-

Washing:

-

Wash the cells three times with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining:

-

Wash the cells three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Mounting:

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a confocal microscope.

-

NanoBRET™ Protein-Protein Interaction Assay

This protocol details the NanoBRET™ assay used to quantify the engagement of this compound with the NSD2-PWWP1 domain in live cells.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Development of the UNC6934 Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and characterization of UNC6934, a potent and selective chemical probe for the PWWP1 domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). This compound serves as a critical tool for elucidating the biological functions of the NSD2-PWWP1 domain and its role in disease, particularly in cancers associated with NSD2 dysregulation.

Introduction

Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a crucial role in regulating chromatin structure and gene expression.[1] NSD2 specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Dysregulation of NSD2 activity, through genetic translocations such as t(4;14) in multiple myeloma or activating mutations, is implicated in the pathogenesis of various cancers.[1]

The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several reader domains that recognize specific histone modifications. Among these is the N-terminal PWWP1 domain, which binds to H3K36me2-marked nucleosomes, thereby stabilizing NSD2 on chromatin.[1][2] The development of chemical probes targeting these non-catalytic "reader" domains offers a promising alternative strategy for modulating NSD2 function. This compound was developed as a potent and selective antagonist of the NSD2-PWWP1 domain to investigate its specific biological roles.

Discovery and Medicinal Chemistry

The development of this compound began with a virtual screening and scaffold hopping approach that identified an initial hit compound, MR837, which exhibited modest binding affinity for the NSD2-PWWP1 domain. Structure-based drug design and medicinal chemistry efforts led to the optimization of this initial hit.

A key intermediate in this process was MRT866, which showed improved potency. Further structure-activity relationship (SAR) studies focused on replacing the thiophene ring of earlier compounds, ultimately leading to the identification of this compound. A critical finding from the SAR studies was the essentiality of the cyclopropyl group for potent binding; replacement with an isopropyl group, as seen in the negative control compound UNC7145, resulted in a significant loss of activity.

Table 1: Structure-Activity Relationship of this compound and Related Compounds

| Compound | Modification from this compound | Target | Binding Affinity (Kd) |

| This compound | - | NSD2-PWWP1 | 80 nM (SPR) |

| UNC7145 | Cyclopropyl replaced with isopropyl | NSD2-PWWP1 | Inactive |

| MRT866 | Precursor to this compound | NSD2-PWWP1 | 349 nM |

| MR837 | Initial hit compound | NSD2-PWWP1 | 3.4 µM |

Mechanism of Action

This compound functions as a competitive antagonist of the NSD2-PWWP1 domain's interaction with its cognate histone mark, H3K36me2. By binding to the aromatic cage within the PWWP1 domain, this compound directly displaces the methylated histone tail, thereby disrupting the localization and chromatin tethering of the NSD2 protein. This leads to a delocalization of NSD2 from its target chromatin sites and a characteristic accumulation of the protein in the nucleolus.

Quantitative Data Summary

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 2: In Vitro Binding and Activity of this compound

| Assay Type | Target/Interaction | Metric | Value |

| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 ± 18 nM |

| AlphaScreen | NSD2-PWWP1 / H3K36me2 nucleosome | IC50 | 104 ± 13 nM |

Table 3: Cellular Activity and Selectivity of this compound

| Assay Type | Cell Line | Target Engagement/Effect | Metric | Value |

| NanoBRET | U2OS | NSD2-PWWP1 / Histone H3.3 | EC50 | 1.09 ± 0.23 µM |

| Differential Scanning Fluorimetry (DSF) | - | Selectivity vs. 14 other PWWP domains | - | Selective for NSD2-PWWP1 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) Assay

This assay was used to determine the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.

-

Instrumentation: Biacore T200 (GE Healthcare)

-

Chip: CM5 sensor chip

-

Immobilization: Recombinant His-tagged NSD2-PWWP1 protein was immobilized on the sensor chip via amine coupling.

-

Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Analyte: this compound was serially diluted in running buffer.

-

Procedure:

-

Equilibrate the system with running buffer.

-

Inject serial dilutions of this compound over the immobilized NSD2-PWWP1 surface and a reference surface.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a 1:1 binding model to calculate the Kd.

-

AlphaScreen Assay

This assay was used to measure the ability of this compound to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.

-

Reagents:

-

His-tagged NSD2-PWWP1 protein

-

Biotinylated H3K36me2 mononucleosomes (EpiCypher)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

-

Procedure:

-

Add His-tagged NSD2-PWWP1 and biotinylated H3K36me2 nucleosomes to a 384-well ProxiPlate.

-

Add serial dilutions of this compound or DMSO control.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) with AlphaScreen settings.

-

Calculate IC50 values from the dose-response curves.

-

NanoBRET Cellular Target Engagement Assay

This assay was used to quantify the engagement of this compound with the NSD2-PWWP1 domain in living cells.

-

Cell Line: U2OS cells

-

Plasmids:

-

NSD2-PWWP1 fused to NanoLuc luciferase

-

Histone H3.3 fused to HaloTag

-

-

Reagents:

-

NanoBRET Nano-Glo Substrate (Promega)

-

HaloTag NanoBRET 618 Ligand (Promega)

-

-

Procedure:

-

Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 expression vectors.

-

Plate the transfected cells in a 96-well white assay plate.

-

Add the HaloTag NanoBRET 618 Ligand and serial dilutions of this compound.

-

Incubate at 37°C for 24 hours.

-

Add the NanoBRET Nano-Glo Substrate.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with appropriate filters.

-

Calculate the NanoBRET ratio and determine the EC50 from the dose-response curve.

-

Differential Scanning Fluorimetry (DSF)

This assay was used to assess the selectivity of this compound by measuring its ability to thermally stabilize the NSD2-PWWP1 domain compared to other PWWP domains.

-

Reagents:

-

Purified PWWP domain proteins

-

SYPRO Orange dye (Thermo Fisher Scientific)

-

Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl

-

-

Procedure:

-

Prepare a reaction mixture containing the PWWP domain protein, SYPRO Orange dye, and either this compound (at 10 µM) or DMSO.

-

Aliquot the mixture into a 96-well PCR plate.

-

Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/min.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

Determine the melting temperature (Tm) by fitting the unfolding transition to a Boltzmann equation.

-

A significant shift in Tm in the presence of the compound indicates binding.

-

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the biochemical and cellular characterization of this compound.

NSD2-PWWP1 Signaling and Inhibition by this compound

Caption: Inhibition of NSD2-PWWP1 by this compound disrupts downstream signaling pathways.

Logic of this compound Development

Caption: Logical progression of the this compound probe development program.

References

The Impact of UNC6934 on the Nucleolar Localization of NSD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical probe UNC6934 and its specific effect on the subcellular localization of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. This compound acts as a potent and selective antagonist of the N-terminal PWWP (PWWP1) domain of NSD2, a critical "reader" domain that recognizes dimethylated lysine 36 on histone H3 (H3K36me2). By disrupting the interaction between NSD2-PWWP1 and H3K36me2-marked nucleosomes, this compound induces a significant relocalization of NSD2 from the nucleoplasm to the nucleolus. This document summarizes the quantitative data from key studies, presents detailed experimental protocols for reproducing these findings, and provides visual diagrams of the underlying mechanisms and experimental workflows.

Introduction to NSD2 and this compound

NSD2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the dimethylation of H3K36.[1][2][3] This epigenetic mark is generally associated with active gene transcription.[1][2] NSD2 possesses multiple functional domains, including a catalytic SET domain and several chromatin "reader" domains, such as two PWWP domains and five PHD fingers, which facilitate its interaction with chromatin. The N-terminal PWWP1 domain specifically recognizes and binds to H3K36me2, anchoring NSD2 to its sites of action on chromatin.

This compound is a first-in-class chemical probe developed to selectively target the NSD2-PWWP1 domain. It competitively binds to the aromatic cage of the PWWP1 domain, thereby preventing its engagement with H3K36me2 on nucleosomes. This targeted disruption of a key chromatin tethering mechanism leads to a striking phenotype: the accumulation of NSD2 within the nucleolus. This effect phenocopies the localization patterns observed for NSD2 isoforms that lack the PWWP1 domain, such as those resulting from t(4;14) translocations in multiple myeloma.

Quantitative Analysis of this compound's Effect on NSD2

This compound has been demonstrated to potently and selectively induce the nucleolar localization of NSD2. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Assay | Notes | Reference |

| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | Binding of this compound to NSD2-PWWP1. | |

| 91 ± 8 nM | Isothermal Titration Calorimetry (ITC) | Binding of this compound to NSD2-PWWP1. | ||

| In Vitro Inhibition (IC50) | 78 ± 29 nM | AlphaScreen | Disruption of full-length NSD2 binding to H3K36me2 nucleosomes (in the presence of salmon sperm DNA). | |

| 104 ± 13 nM | AlphaScreen | Disruption of NSD2-PWWP1 binding to H3K36me2 nucleosomes. | ||

| Cellular Target Engagement (IC50) | 1.09 ± 0.23 µM | NanoBRET Assay (U2OS cells) | Disruption of the NSD2-PWWP1 and H3K36me2 interaction in live cells. | |

| 1.23 ± 0.25 µM | NanoBRET Assay | Disruption of the NSD2-PWWP1 and histone H3.3 interaction in cells. |

Table 1: In Vitro and Cellular Potency of this compound

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on NSD2 Localization | Reference |

| U2OS | 5 µM | 4 hours | Significant increase in co-localization of NSD2 with the nucleolar marker fibrillarin, as measured by the Pearson Correlation Coefficient (PCC). | |

| U2OS | Not specified | Not specified | Induces accumulation of endogenous NSD2 in the nucleolus. | |

| KMS11 | Not specified | Not specified | Increased subcellular localization of NSD2 within the nucleolus. |

Table 2: Cellular Effect of this compound on NSD2 Nucleolar Localization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow to assess its effect on NSD2 localization.

References

UNC6934: A Technical Guide for Epigenetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6934 is a potent and selective chemical probe that targets the N-terminal Proline-Tryptophan-Tryptophan-Proline (PWWP) domain of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein.[1][2] NSD2, also known as MMSET or WHSC1, is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), a key epigenetic mark associated with active gene transcription.[3][4] Dysregulation of NSD2 activity is implicated in various cancers, including multiple myeloma, making it a significant target for therapeutic development.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application in epigenetic studies.

Mechanism of Action

This compound functions by competitively binding to the aromatic cage of the NSD2-PWWP1 domain, a region that normally recognizes and binds to H3K36me2-marked nucleosomes. By occupying this binding pocket, this compound effectively antagonizes the interaction between NSD2 and chromatin. This disruption of NSD2's chromatin localization leads to a significant cellular phenotype: the accumulation of endogenous NSD2 in the nucleolus. It is important to note that this compound does not directly inhibit the catalytic methyltransferase activity of NSD2. Instead, it modulates NSD2 function by altering its subcellular localization.

Caption: Mechanism of this compound action on NSD2 localization.

Quantitative Data

This compound has been rigorously characterized through various biochemical and cellular assays. The following tables summarize its key quantitative parameters.

Table 1: In Vitro Binding Affinity and Potency

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 ± 18 nM | |

| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 ± 8 nM | |

| AlphaScreen | NSD2-PWWP1 vs. H3K36me2 Nucleosome | IC50 | 104 ± 13 nM | |

| AlphaScreen | Full-length NSD2 vs. H3K36me2 Nucleosome | IC50 | 78 ± 29 nM |

Table 2: Cellular Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| NanoBRET Protein-Protein Interaction | U2OS | IC50 | 1.23 ± 0.25 µM | |

| NanoBRET Protein-Protein Interaction | U2OS | IC50 | 1.09 ± 0.23 µM |

Table 3: Selectivity Profile

| Assay Type | Target Panel | Selectivity | Reference |

| Differential Scanning Fluorimetry (DSF) | 15 other human PWWP domains | Selective for NSD2-PWWP1 | |

| In vitro methyltransferase assay | Panel of 33 methyltransferases (including NSD1, NSD2, NSD3, SETD2) | No inhibition observed | |

| Radioligand binding assay | Panel of 90 CNS receptors, channels, and transporters | Minimal off-target activity; measurable Ki of 1.4 ± 0.8 µM for the human serotonin transporter |

A closely related analog, UNC7145, serves as a negative control compound as it is inactive in both SPR and NanoBRET assays.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines for key experiments.

NanoBRET Protein-Protein Interaction Assay

This assay is used to quantify the disruption of the NSD2-PWWP1 interaction with H3K36me2 in live cells.

-

Cell Culture and Transfection:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding for NanoLuc-NSD2-PWWP1 (as the energy donor) and HaloTag-Histone H3.3 (as the energy acceptor).

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Add this compound at various concentrations to the cells and incubate.

-

-

Lysis and Detection:

-

Lyse the cells and add the NanoBRET substrate.

-

Measure the luminescence and fluorescence signals using a plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Confocal Microscopy for NSD2 Localization

This method visualizes the this compound-induced relocalization of NSD2 to the nucleolus.

-

Cell Culture and Treatment:

-

Culture U2OS cells on glass coverslips.

-

Treat the cells with a working concentration of this compound (e.g., 5 µM) or DMSO as a vehicle control for a specified time (e.g., 4 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin).

-

Incubate with corresponding fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Analyze the colocalization of the NSD2 and fibrillarin signals to quantify the extent of NSD2 accumulation in the nucleolus.

-

Caption: Key experimental workflows for this compound characterization.

Applications in Epigenetic Studies

This compound is a valuable tool for dissecting the biological functions of NSD2. Its ability to acutely disrupt the chromatin association of NSD2 allows for the investigation of the consequences of this event on gene expression and other cellular processes.

-

Studying the Role of NSD2 in Gene Regulation: By treating cells with this compound, researchers can study the immediate effects of NSD2 displacement from chromatin on the transcription of its target genes.

-

Investigating the Link between NSD2 and DNA Methylation: NSD2-mediated H3K36me2 is known to recruit DNA methyltransferases. This compound can be used to explore the dynamics of this crosstalk.

-

Cancer Biology: Given the role of NSD2 in various cancers, this compound can be used to probe the therapeutic hypothesis of targeting the NSD2-PWWP1 domain in cancer cell lines. For instance, it has been used to study effects on cellular adhesion in multiple myeloma cells.

-

Development of NSD2 Degraders: The high potency and selectivity of this compound for the NSD2-PWWP1 domain have enabled its use as a scaffold for the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of NSD2.

Signaling Pathways

The primary signaling pathway influenced by this compound is the one governed by NSD2-mediated histone methylation. However, the downstream consequences of altering NSD2 localization can impact other pathways.

-

Histone Methylation and Transcription: NSD2 is a "writer" of the H3K36me2 mark, which is "read" by other proteins to influence chromatin structure and gene expression. By displacing NSD2, this compound allows for the study of the maintenance and function of this epigenetic mark.

-

Wnt/β-catenin and NF-κB Pathways: NSD2 has been reported to interact with components of the Wnt/β-catenin and NF-κB signaling pathways, promoting tumorigenesis. This compound could be a useful tool to investigate the role of NSD2's chromatin localization in these interactions.

-

DNA Damage Response: NSD2 is recruited to sites of DNA double-strand breaks and is involved in the DNA damage response pathway. The use of this compound can help elucidate the importance of the PWWP1 domain in this process.

Caption: Signaling pathways influenced by this compound-mediated NSD2 inhibition.

Conclusion

This compound is a highly selective and potent chemical probe for the NSD2-PWWP1 domain. Its well-characterized mechanism of action and the availability of a negative control make it an invaluable tool for the epigenetic research community. By enabling the acute and specific disruption of NSD2's interaction with chromatin, this compound facilitates a deeper understanding of the roles of NSD2 in health and disease, and provides a foundation for the development of novel therapeutic strategies.

References

exploring the biological targets of UNC6934

An In-Depth Technical Guide to the Biological Targets of UNC6934

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective chemical probe that serves as an antagonist for the N-terminal Proline-Tryptophan-Tryptophan-Proline (PWWP) domain of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2] NSD2, also known as WHSC1 or MMSET, is the primary methyltransferase responsible for the dimethylation of lysine 36 on histone 3 (H3K36me2), a critical epigenetic mark associated with active gene transcription.[3][4][5] this compound functions by occupying the H3K36me2-binding pocket of the PWWP1 domain, thereby disrupting its ability to anchor NSD2 to chromatin. This action alters the subcellular localization of the NSD2 protein, causing it to accumulate in the nucleolus, but does not directly inhibit its catalytic activity. This technical guide provides a comprehensive overview of the biological targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of its mechanism and associated experimental workflows. A closely related, inactive compound, UNC7145, serves as a valuable negative control for experiments.

Primary Biological Target and Mechanism of Action

The primary biological target of this compound is the NSD2-PWWP1 domain . NSD2 is a complex protein containing multiple domains, including a catalytic SET domain that "writes" the H3K36me2 mark, and several "reader" domains (two PWWP and five PHD domains) that recognize histone modifications to properly position the enzyme on chromatin.

This compound acts as a competitive antagonist. It selectively binds to the aromatic cage within the NSD2-PWWP1 domain, which is the same pocket that normally recognizes the H3K36me2 mark on nucleosomes. By occupying this site, this compound prevents the PWWP1 domain from binding to its histone target, effectively dislodging the NSD2 protein from its chromatin anchor points. This disruption leads to a distinct cellular phenotype: the accumulation of the NSD2 protein within the nucleolus. This effect phenocopies the localization defects observed in certain multiple myeloma-associated translocations where the PWWP1 domain is lost.

Quantitative Bioactivity and Selectivity Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: On-Target Activity of this compound

| Parameter | Method | Value | Cell Line / Conditions | Reference(s) |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 91 ± 8 nM | In vitro | |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 80 ± 18 nM | In vitro | |

| Inhibition (IC50) | NanoBRET Assay | 1.09 ± 0.23 µM | U2OS Cells | |

| Inhibition (IC50) | AlphaScreen | 104 ± 13 nM | In vitro (vs. H3K36me2 nucleosomes) | |

| Cellular Potency (EC50) | NanoBRET Assay | 1.23 µM | U2OS Cells |

Table 2: Selectivity and Off-Target Profile of this compound

| Target Class | Method | Results | Reference(s) |

| PWWP Domains | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 over 15 other human PWWP domains. | |

| Methyltransferases | In vitro Panel | No inhibition observed against a panel of 33 methyltransferase domains, including NSD1, NSD2, NSD3, and SETD2. | |

| CNS Receptors/Transporters | Radioligand Binding Assay | Profiled against 90 CNS targets. Only significant hit was the human sodium-dependent serotonin transporter. | |

| Human Serotonin Transporter | Radioligand Binding Assay | Ki = 1.4 ± 0.8 µM | |

| Cellular Proteome | Affinity Purification-MS | In cell lysates, NSD2 was the only protein significantly depleted by competition with this compound. |

Experimental Protocols

The identification and validation of this compound's biological targets rely on several key experimental techniques.

Affinity Purification-Mass Spectrometry (AP-MS) for Target ID

This method is used to identify the cellular binding partners of this compound from whole-cell lysates.

-

Probe Synthesis: Synthesize a biotin-conjugated version of the probe (e.g., UNC7096), which retains high affinity for the target (Kd of 46 nM for NSD2-PWWP1).

-

Cell Lysis: Culture and harvest cells (e.g., KMS-11 multiple myeloma cells) and prepare whole-cell lysates using a suitable lysis buffer.

-

Competitive Binding: Aliquot the lysate and pre-incubate separate samples for 1 hour with: a) DMSO (vehicle control), b) a high concentration (e.g., 20 µM) of this compound, or c) a high concentration (e.g., 20 µM) of the negative control UNC7145.

-

Affinity Pulldown: Add streptavidin-coated magnetic beads to all samples to capture the biotinylated probe (UNC7096) and its bound proteins. Incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash multiple times with lysis buffer to remove non-specific binders.

-

Elution and Digestion: Elute the bound proteins from the beads and perform on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of proteins in each sample. True targets will be identified as proteins that are highly enriched in the DMSO control but significantly depleted in the sample pre-incubated with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for UNC6934 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC6934 is a potent and selective chemical probe that targets the N-terminal Proline-Tryptophan-Tryptophan-Proline (PWWP) domain of Nuclear Receptor Binding SET Domain Containing 2 (NSD2).[1][2][3][4] NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[2] this compound acts as an antagonist by binding to the aromatic cage of the NSD2-PWWP1 domain, thereby disrupting its interaction with H3K36me2-marked nucleosomes. This disruption does not affect the catalytic activity of NSD2 but alters its subcellular localization, causing an accumulation of the NSD2 protein in the nucleolus. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the function of the NSD2-PWWP1 domain. For robust experimental design, it is recommended to use UNC7145 as a negative control compound.

Data Presentation

The following tables summarize the key quantitative data for this compound based on various biochemical and cellular assays.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Kd | 80 nM | Surface Plasmon Resonance (SPR) | In vitro | |

| Kd | 91 nM | Surface Plasmon Resonance (SPR) | In vitro | |

| IC50 | 1.09 µM | NanoBRET Assay | U2OS Cells | |

| IC50 | 104 ± 13 nM | AlphaScreen Assay | In vitro |

Table 2: Recommended Cellular Working Concentrations

| Concentration | Incubation Time | Application | Cell Line | Reference |

| 5 µM | 4 hours | Immunofluorescence / Confocal Microscopy | U2OS Cells | |

| Up to 5 µM | Longer incubations | General Cellular Use | - | |

| Up to 10 µM | Shorter incubations | General Cellular Use | - |

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

-

To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound (Molecular Weight: 443.46 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C. This compound is soluble in DMSO up to at least 22 mg/mL (49.6 mM).

General Cell Culture and Treatment

This protocol is a general guideline and may require optimization for specific cell lines. The following example uses U2OS cells, which have been cited in this compound literature.

Materials:

-

U2OS cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

UNC7145 negative control stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Culture plates/flasks

Procedure:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-